8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Properties
IUPAC Name |
8-(1,3-benzoxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-11-7-9-5-6-10(8-11)16(9)14-15-12-3-1-2-4-13(12)18-14/h1-4,9-11,17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNDCYOANVAVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC4=CC=CC=C4O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of benzo[d]oxazole derivatives, followed by the introduction of the azabicyclo[3.2.1]octane moiety through cyclization reactions. Key reagents and catalysts, such as gold(I) complexes, are often employed to facilitate these transformations .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can introduce functional groups like halogens or alkyl chains.
Scientific Research Applications
Organic Synthesis
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol serves as a crucial building block in organic synthesis. Its unique structure allows for the construction of more complex molecules through various chemical reactions:
- Reactions :
- Oxidation : Can be oxidized to form oxides.
- Reduction : Reduction can yield different derivatives.
- Substitution : Facilitates nucleophilic and electrophilic substitutions to introduce new functional groups.
Biological Research
The compound's distinctive structure makes it a candidate for studying biological interactions and potential therapeutic effects:
- Mechanism of Action : The compound interacts with specific molecular targets, such as enzymes and receptors, potentially modulating biological pathways relevant to disease processes.
- Applications in Pharmacology : Research indicates its potential in developing new drugs, particularly for antimicrobial and anticancer therapies.
Medicinal Chemistry
The pharmacological properties of this compound are being explored for their therapeutic implications:
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Potential : Investigations into its ability to inhibit cancer cell proliferation are ongoing.
Case Study 1: Antimicrobial Properties
A study investigating the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria, suggesting potential for development as a novel antibiotic agent.
Case Study 2: Anticancer Activity
Research into the compound's anticancer properties revealed that it could inhibit the proliferation of specific cancer cell lines in vitro, indicating its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism by which 8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity : The benzooxazole group (logP ~1.5 estimated) may increase hydrophobicity compared to 8-isopropyl (logP ~1.0) but reduce it relative to 4-chlorophenyl (logP ~2.5) .
- Stability : Analogs with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) show oxidative instability in air, while benzooxazole’s aromaticity may enhance stability .
- Crystallinity : Aliphatic substituents (e.g., isopropyl) yield lower-melting solids, whereas aryl/heteroaryl analogs (e.g., naphthyl) form glassy or crystalline solids .
Dopamine D2 Receptor Binding :
SAR Insights :
- Electron-deficient aryl groups (e.g., Cl, F) enhance receptor binding but may increase toxicity.
- Bulky substituents (e.g., naphthyl) reduce off-target activity but lower solubility .
- Heteroaryl groups (e.g., benzooxazole) balance lipophilicity and electronic effects, optimizing blood-brain barrier penetration .
Biological Activity
Overview
8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound notable for its unique bicyclic structure, which combines a benzo[d]oxazole moiety with an azabicyclo[3.2.1]octane framework. This structural configuration imparts distinct chemical and biological properties, making it a subject of interest in pharmacological research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical biological pathways. The mechanism by which it exerts its effects is believed to involve:
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing physiological responses.
- Enzyme Inhibition : The compound could inhibit enzymes that play a role in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer or infections.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer cell lines. This effect may be linked to its ability to modulate signaling pathways involved in cell growth and apoptosis.
- Opioid Receptor Interaction : Similar compounds have been studied for their activity at opioid receptors, suggesting potential applications in pain management and addiction treatment.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research has indicated that:
- Substituent Variations : Changes in the substituents on the benzo[d]oxazole or azabicyclo[3.2.1]octane moieties can significantly alter the potency and selectivity of the compound towards specific biological targets.
- Linker Modifications : Adjustments to the linker between the bicyclic structures can enhance binding affinity to receptors or improve pharmacokinetic properties.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Inhibition of cancer cell proliferation | |
| Opioid Receptor Modulation | Potential analgesic effects |
Case Study 1: Antimicrobial Effectiveness
In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM, suggesting strong antimicrobial potential.
Case Study 2: Anticancer Properties
A separate investigation focused on the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated IC50 values below 15 µM, indicating effective inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.
Q & A
Basic: What are the common synthetic routes for 8-azabicyclo[3.2.1]octan-3-ol derivatives, and how are they optimized for yield and purity?
Answer:
Synthesis typically involves nucleophilic substitution or radical cyclization. For example, hydrazine and aqueous KOH in ethanol under reflux conditions yield derivatives like endo-3-(halophenyl)-8-azabicyclo[3.2.1]octan-3-ol with moderate yields (48–72%) . Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves diastereocontrol (>99%) for bicyclic intermediates, critical for stereochemical fidelity . Optimization includes microwave-assisted heating (e.g., 185°C, 275 psi for 5 minutes) to accelerate reactions while minimizing decomposition . Post-synthesis purification employs column chromatography and crystallization (e.g., using i-PrOH or ethanol) .
Basic: How is structural confirmation performed for 8-azabicyclo[3.2.1]octan-3-ol analogs?
Answer:
Structural characterization relies on:
- 1H/13C NMR : Assigns regiochemistry and stereochemistry (e.g., endo vs. exo configurations) .
- IR spectroscopy : Identifies functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹) .
- Mass spectrometry (GC/MS) : Confirms molecular weight and fragmentation patterns .
For derivatives with air-sensitive substituents (e.g., 4-bromophenyl analogs), inert atmospheres are required to prevent oxidation-induced degradation .
Advanced: How do substituents on the benzoxazole ring influence sigma receptor binding affinity and selectivity?
Answer:
Substituent steric and electronic properties directly modulate receptor interactions. For instance:
- Sigma-2 selectivity : Bulky groups (e.g., benzothien-3-ylmethyl) enhance sigma-2 affinity (Ki < 10 nM) while reducing sigma-1 binding (Ki > 1000 nM), achieving selectivity ratios >100 .
- Electron-withdrawing groups (e.g., dichlorophenyl) improve receptor-ligand hydrogen bonding, as shown in derivatives like endo-3-(2,3-dichlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol .
Methodological approaches include competitive radioligand binding assays using [³H]-DTG for sigma-2 and [³H]-(+)-pentazocine for sigma-1 receptors .
Advanced: What strategies mitigate instability of 8-azabicyclo[3.2.1]octan-3-ol derivatives under ambient conditions?
Answer:
Instability (e.g., oxidation-induced color changes in 4-bromophenyl derivatives) is addressed by:
- Storage : Under inert gas (N₂/Ar) at −20°C .
- Lyophilization : For hygroscopic compounds, ensuring anhydrous conditions .
- Protective group chemistry : Acetylation of the hydroxyl group reduces reactivity, though this may alter receptor binding .
Advanced: How are computational methods applied to predict the pharmacological profile of novel analogs?
Answer:
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with sigma or dopamine D2-like receptors. Key steps include:
- Ligand preparation : Protonation states are adjusted to match physiological pH .
- Receptor homology modeling : For targets without crystal structures (e.g., sigma-2), templates like PDB 6DDF are used .
- Binding free energy calculations : MM/GBSA refines docking poses to prioritize analogs for synthesis .
Basic: What analytical standards and chromatographic methods are recommended for purity assessment?
Answer:
- HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA modifier) resolve closely related impurities .
- Reference standards : Certified materials (e.g., 3-(benzoyloxy)-8-azabicyclo[3.2.1]octane) ensure method validation .
- GC/MS : Electron ionization (70 eV) detects volatile degradation products .
Advanced: How is stereochemical control achieved during bicyclic core synthesis?
Answer:
- Radical cyclization : n-Tributyltin hydride/AIBN generates bicyclic intermediates with >99% diastereomeric excess via chair-like transition states .
- Microwave-assisted synthesis : Accelerates kinetics to favor thermodynamically stable endo products .
- Chiral resolution : Enzymatic methods (e.g., lipase-mediated acetylation) separate enantiomers for pharmacological profiling .
Advanced: What in vitro assays evaluate metabolic stability and CYP450 interactions?
Answer:
- Microsomal incubation : Rat/human liver microsomes with NADPH assess metabolic half-life (t₁/₂) .
- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) quantify IC₅₀ values .
- Reactive metabolite screening : Glutathione trapping detects electrophilic intermediates .
Basic: What safety precautions are required for handling 8-azabicyclo[3.2.1]octan-3-ol derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and P95 respirators for aerosol protection .
- Ventilation : Fume hoods with ≥100 ft/min face velocity .
- Spill management : Absorbents (e.g., vermiculite) and neutralization (pH 6–8) before disposal .
Advanced: How are radiolabeled analogs synthesized for in vivo biodistribution studies?
Answer:
- Tritiation : Catalytic hydrogenation with ³H₂ gas labels stable positions (e.g., aryl rings) .
- Carbon-14 : Incorporation via [¹⁴C]-KCN in Strecker synthesis of the azabicyclo core .
- Quality control : Radio-HPLC confirms radiochemical purity (>95%) and specific activity (e.g., 50 Ci/mmol) .
Advanced: What structural modifications improve blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity : Optimal logP 2–3 (calculated via XLogP3) enhances passive diffusion .
- Molecular weight : <450 Da reduces efflux via P-glycoprotein .
- Hydrogen bond donors : ≤2 (e.g., masking hydroxyl groups as esters) improves BBB score in predictive models .
Basic: How are solubility and formulation challenges addressed for in vivo studies?
Answer:
- Co-solvents : 10% DMSO/saline mixtures for intravenous dosing .
- Nanoparticle encapsulation : PLGA nanoparticles (100–200 nm) enhance oral bioavailability .
- pH adjustment : Buffered solutions (pH 4–5) stabilize protonated amine forms .
Advanced: What mechanistic insights explain contradictory binding data across sigma receptor subtypes?
Answer:
Contradictions arise from:
- Receptor oligomerization : Sigma-1/sigma-2 heteromers alter ligand affinity in cell-specific contexts .
- Allosteric modulation : Benzoxazole substituents may bind secondary pockets, as shown in photoaffinity labeling studies .
- Species differences : Rat vs. human sigma-2 receptors exhibit divergent pharmacophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
